molecular formula C9H15N3O2 B2522287 2-(1-methyl-1H-pyrazol-4-yl)-2-(propylamino)acetic acid CAS No. 1218219-80-7

2-(1-methyl-1H-pyrazol-4-yl)-2-(propylamino)acetic acid

Cat. No.: B2522287
CAS No.: 1218219-80-7
M. Wt: 197.238
InChI Key: NBISGEKHLYMXPF-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-pyrazol-4-yl)-2-(propylamino)acetic acid ( 1218219-80-7) is a high-purity chemical intermediate with a molecular formula of C9H15N3O2 and a molecular weight of 197.23 g/mol . This compound features a pyrazole core, a privileged scaffold in medicinal chemistry known for its significant presence in pharmacologically active molecules . The structure incorporates both a propylamino side chain and an acetic acid moiety, making it a versatile building block for the synthesis of more complex molecules, particularly in drug discovery programs. Pyrazole derivatives are extensively researched due to their wide spectrum of biological activities, including antibacterial, anticancer, antifungal, anti-inflammatory, and analgesic properties . The presence of this specific heterocycle in approved drugs such as Celecoxib (anti-inflammatory), Rimonabant (anti-obesity), and Lonazolac (analgesic) underscores the therapeutic potential of this chemical class . Researchers can utilize this compound in multicomponent reactions (MCRs), which are powerful tools in agrochemical and pharmaceutical industries for efficiently building complex molecular architectures with high bond-forming efficiency . As such, this intermediate is invaluable for constructing novel compound libraries aimed at hit identification and lead optimization. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and national regulatory requirements.

Properties

IUPAC Name

2-(1-methylpyrazol-4-yl)-2-(propylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-3-4-10-8(9(13)14)7-5-11-12(2)6-7/h5-6,8,10H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBISGEKHLYMXPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(C1=CN(N=C1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1-Methyl-1H-pyrazol-4-yl)-2-(propylamino)acetic acid, often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to other bioactive pyrazole derivatives that have been studied for their anticancer, anti-inflammatory, and neuroprotective properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C8H12N4O2\text{C}_8\text{H}_{12}\text{N}_4\text{O}_2

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes involved in cancer progression, such as kinases and histone deacetylases .
  • Pro-apoptotic Effects : Research indicates that pyrazole derivatives can activate apoptotic pathways in cancer cells, leading to cell death .
  • Anti-inflammatory Properties : Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways, potentially reducing chronic inflammation associated with various diseases .

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Activity Description
AnticancerInduces apoptosis in cancer cell lines; inhibits tumor growth
Anti-inflammatoryModulates inflammatory cytokine release; reduces inflammation markers
NeuroprotectiveProtects neuronal cells from oxidative stress; enhances neurogenesis

Anticancer Activity

A study evaluated the cytotoxic effects of various pyrazole derivatives, including this compound, against several human cancer cell lines. The results indicated significant inhibition of cell proliferation in breast adenocarcinoma (MCF7) and lung carcinoma (A549) cells. The compound exhibited an IC50 value of approximately 5 µM, demonstrating potent anticancer activity .

Mechanistic Insights

Further investigations revealed that the compound activates caspase pathways, leading to apoptosis. Flow cytometry analysis showed an increase in the sub-G1 population in treated cells, indicating DNA fragmentation typical of apoptotic cells . Additionally, it was found to inhibit key signaling pathways associated with tumor growth and metastasis.

Anti-inflammatory Effects

In vitro studies demonstrated that this compound significantly reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages. This suggests its potential use in treating inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent . Studies have shown that derivatives of pyrazole compounds can exhibit significant cytotoxicity against various cancer cell lines. For instance, research has demonstrated that similar pyrazole derivatives possess low IC50 values, indicating strong anticancer activity compared to established chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

Research indicates that compounds similar to 2-(1-methyl-1H-pyrazol-4-yl)-2-(propylamino)acetic acid exhibit antimicrobial properties. A study evaluated the antibacterial efficacy of synthesized compounds against strains such as Staphylococcus aureus and Escherichia coli. Results showed promising antimicrobial activity, suggesting that this compound could be developed into a therapeutic agent for treating bacterial infections .

Neurological Research

Due to its structural characteristics, the compound may also have applications in neurological research. Pyrazole derivatives are known to interact with neurotransmitter systems, which can be beneficial in studying conditions like anxiety and depression. Preliminary studies suggest that modifications of pyrazole structures can enhance their neuroprotective effects, making them candidates for developing new antidepressants .

Case Study 1: Anticancer Activity

In a study published in the Tropical Journal of Pharmaceutical Research, researchers synthesized several pyrazole derivatives and assessed their anticancer properties. The study found that specific derivatives exhibited IC50 values significantly lower than doxorubicin, indicating their potential as effective anticancer agents .

Case Study 2: Antimicrobial Efficacy

A recent investigation focused on the synthesis of novel pyrazole derivatives and their antimicrobial properties. The results indicated that certain compounds exhibited strong antibacterial activity against E. coli and S. aureus, highlighting their potential use in developing new antibiotics .

Comparison with Similar Compounds

Key Structural Features for Comparison:

  • Pyrazole Core : The presence of a 1-methyl-1H-pyrazol-4-yl group.
  • Substituents: Variations in the amino and carboxylic acid groups.
  • Physicochemical Properties : Molecular weight, purity, and functional group reactivity.

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS Number) Molecular Formula Molecular Weight Substituents (R1, R2) Purity (%) Key Applications/Notes References
2-(1-Methyl-1H-pyrazol-4-yl)-2-(morpholin-4-yl)acetic acid (Discontinued) C10H14N3O3 227.24 R1 = Morpholine, R2 = CH3 95 Ligand synthesis; discontinued
2-[(1-Methyl-1H-pyrazol-4-yl)oxy]acetic acid (1592408-08-6) C6H8N2O3 156.14 R1 = Oxy group, R2 = CH3 95 Intermediate in agrochemicals
2-(Propylamino)benzoic acid (21716-81-4) C10H13NO2 179.22 R1 = Propylamino, R2 = H N/A Pharmaceutical intermediate
3-(1H-Pyrazol-4-yl)propanoic acid (1174309-53-5) C6H8N2O2 140.14 R1 = H, R2 = Propanoic acid N/A Chelation studies
2-{1-[(Tert-butoxy)carbonyl]-3-(propylamino)azetidin-3-yl}acetic acid C13H23N3O4 285.34 R1 = Azetidine, R2 = Boc N/A Peptide mimetics

Key Observations:

Amino Group Variations: The propylamino group in the target compound distinguishes it from analogs like the morpholine derivative (C10H14N3O3), which exhibits higher molecular weight and altered solubility due to the oxygen-containing morpholine ring .

Carboxylic Acid Functionality: The acetic acid moiety is conserved across most analogs, enabling metal chelation or salt formation. For example, 3-(1H-Pyrazol-4-yl)propanoic acid (C6H8N2O2) has a shorter carbon chain, reducing steric hindrance in coordination chemistry applications .

Purity and Availability :

  • Many pyrazole-acetic acid derivatives, including the morpholine analog, are listed as discontinued in supplier catalogs, suggesting niche or specialized use .
  • The oxy-substituted derivative (CAS 1592408-08-6) remains available with 95% purity, indicating broader industrial demand .

Q & A

Q. What are the recommended synthetic routes for 2-(1-methyl-1H-pyrazol-4-yl)-2-(propylamino)acetic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a pyrazole derivative (e.g., 1-methyl-1H-pyrazole-4-carboxamide) with a bromoacetate ester in the presence of a base like potassium carbonate. Elevated temperatures (~80–100°C) in polar aprotic solvents (e.g., DMF) are typically used to enhance reaction kinetics .
  • Optimization : Apply Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, stoichiometry). For example, fractional factorial designs can identify critical variables affecting yield, reducing trial-and-error approaches .

Q. How can the compound’s structural integrity and purity be validated using spectroscopic techniques?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the presence of the pyrazole ring (δ 7.5–8.5 ppm for aromatic protons) and propylamino/acetate groups (δ 1.0–3.5 ppm for alkyl chains) .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns consistent with the ester/amine functional groups .
  • Infrared (IR) Spectroscopy : Identify characteristic bands for C=O (ester: ~1700–1750 cm1^{-1}) and N-H (amine: ~3300 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for pyrazole derivatives like this compound?

  • Methodological Answer :
  • Variable Control : Standardize assay conditions (e.g., cell lines, incubation time, solvent controls) to minimize batch-to-batch variability. For example, differences in IC50_{50} values may arise from solvent effects (DMSO vs. aqueous buffers) .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methyl vs. ethyl groups on the pyrazole ring) using analogs from literature. Data tables (e.g., Table 1 in ) highlight how structural modifications alter binding affinity.
  • Reproducibility Checks : Collaborate with independent labs to validate key findings, ensuring statistical rigor (e.g., n3n \geq 3, ANOVA testing) .

Q. What computational strategies are effective for predicting the compound’s reactivity and interaction with biological targets?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., nucleophilic attack on the ester group) and transition states. Software like Gaussian or ORCA can predict activation energies and regioselectivity .
  • Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to simulate binding modes with enzymes (e.g., kinases or proteases). Focus on hydrogen bonding between the propylamino group and active-site residues .
  • Machine Learning (ML) : Train ML models on pyrazole derivative datasets to predict solubility, bioavailability, or toxicity profiles .

Q. How can the compound’s stability be enhanced under physiological or extreme pH conditions?

  • Methodological Answer :
  • pH-Dependent Stability Studies : Conduct accelerated degradation tests (e.g., 40°C, 75% RH) in buffers (pH 1–13) with HPLC monitoring. The ester group is prone to hydrolysis under alkaline conditions; replacing it with a more stable amide may improve resilience .
  • Protecting Group Strategies : Temporarily protect the amine group with tert-butoxycarbonyl (Boc) during synthesis to prevent unwanted side reactions .
  • Co-crystallization : Explore co-crystals with carboxylic acids (e.g., succinic acid) to enhance solid-state stability .

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